6-methylpyridine-2-sulfonic Acid
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Overview
Description
6-methylpyridine-2-sulfonic acid is an organic compound with the molecular formula C6H7NO3S. It is a derivative of pyridine, where a methyl group is attached to the 6th position and a sulfonic acid group is attached to the 2nd position of the pyridine ring. This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
It is known that pyridine derivatives, to which 6-methylpyridine-2-sulfonic acid belongs, interact with various biological systems .
Mode of Action
Pyridine derivatives are known to exhibit properties that differ from homocyclic compounds, which may have profound effects on their biodegradation . The presence of the ring nitrogen defines the reactivity of pyridine derivatives .
Biochemical Pathways
, it is known that pyridine derivatives can be involved in various biochemical processes. For instance, some pyridine derivatives occur ubiquitously as pyridoxine (vitamin B6) and vitamin B3, which are used in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) .
Result of Action
It is known that pyridine derivatives can have various effects on biological systems .
Action Environment
It is known that environmental factors can significantly impact the biodegradation of pyridine derivatives .
Biochemical Analysis
Biochemical Properties
Pyridine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the presence of the ring nitrogen in the pyridine structure .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-methylpyridine-2-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 6-methylpyridine using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonic acid group at the 2nd position.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-methylpyridine-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted pyridine compounds.
Scientific Research Applications
6-methylpyridine-2-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-methylpyridine-3-sulfonic acid
- 4-methylpyridine-2-sulfonic acid
- 6-chloro-2-methylpyridine-3-sulfonic acid
Uniqueness
6-methylpyridine-2-sulfonic acid is unique due to the specific positioning of the methyl and sulfonic acid groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
6-methylpyridine-2-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-5-3-2-4-6(7-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCMTRQGODEADU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376539 |
Source
|
Record name | 6-methylpyridine-2-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18615-99-1 |
Source
|
Record name | 6-methylpyridine-2-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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